(S)-Coriolic acid

PPARγ Enantiomer Selectivity Nuclear Receptor

For reproducible experimental outcomes, it is critical to procure the chirally pure (S)-enantiomer. Only 13(S)-HODE activates PPARγ and PPARδ, inhibits tumor cell adhesion, and induces mitochondrial dysfunction. The (R)-enantiomer and racemic mixtures exhibit opposing receptor activities, which can confound results. Ensure your 15-LOX-1, lipid signaling, and cancer biology studies are built on validated, ≥98% pure (S)-Coriolic acid.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 18104-45-5
Cat. No. B232024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Coriolic acid
CAS18104-45-5
Synonyms13-HODD
13-HODE
13-hydroxy-9,11-octadecadienoic acid
13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer
13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer
13-hydroxyoctadecadienoic acid
13-LOX
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1
InChIKeyHNICUWMFWZBIFP-IRQZEAMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Coriolic Acid (CAS 18104-45-5) | What Is It and Why Stereochemistry Matters in Procurement


(S)-Coriolic acid, also known as 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), is the (S)-enantiomer of the linoleic acid metabolite 13-HODE [1]. It is produced endogenously by the action of 15-lipoxygenase-1 (15-LOX-1) on linoleic acid and functions as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), notably PPARγ and PPARδ [2]. The compound's (S)-stereochemistry is the critical determinant of its biological activity, as the (R)-enantiomer, 13(R)-HODE, exhibits distinct and often opposing receptor interactions and cellular effects [3]. For researchers investigating lipid signaling, cancer biology, or inflammation, the procurement of the chirally pure (S)-enantiomer is therefore not a minor detail but a fundamental requirement for experimental validity and reproducibility.

(S)-Coriolic Acid Procurement: Why the Racemic Mixture or (R)-Enantiomer Are Not Suitable Substitutes


Procuring a generic, racemic mixture of 13-HODE or the incorrect (R)-enantiomer can lead to fundamentally flawed and even opposite experimental outcomes compared to using chirally pure (S)-Coriolic acid [1]. This is because 13(S)-HODE and 13(R)-HODE exhibit divergent and often antagonistic receptor binding profiles and cellular functions. While 13(S)-HODE acts as a ligand for PPARγ and PPARδ to mediate anti-proliferative and pro-apoptotic effects, 13(R)-HODE engages different receptors (e.g., BLT) and can promote cell growth and DNA synthesis [1]. The exclusive ability of the (S)-enantiomer to inhibit tumor cell adhesion and metastasis further underscores that substitution is not scientifically equivalent [2]. For any study requiring precise interrogation of 15-LOX-1 signaling, PPARγ/δ biology, or the role of lipid mediators in disease, the use of the correct, pure (S)-enantiomer is non-negotiable.

(S)-Coriolic Acid (CAS 18104-45-5) Quantitative Differentiation Data Against Closest Analogs


Enantiomer-Specific PPARγ Ligand Binding: 13(S)-HODE vs. 13(R)-HODE

In a direct comparative study using nondifferentiated Caco-2 colorectal cancer cells, 13(S)-HODE was demonstrated to be a ligand for peroxisome proliferator-activated receptor γ (PPARγ), whereas its enantiomer, 13(R)-HODE, showed no such activity [1]. The apoptotic effect induced by 13(S)-HODE was significantly reduced in the presence of a specific PPARγ antagonist, confirming the functional relevance of this receptor interaction [1].

PPARγ Enantiomer Selectivity Nuclear Receptor Lipid Signaling

Opposing Effects on Cell Growth and DNA Synthesis: 13(S)-HODE vs. 13(R)-HODE

The two enantiomers of 13-HODE exert directly opposing effects on cellular proliferation. In a direct head-to-head comparison in Caco-2 cells, 13(S)-HODE decreased cell growth and DNA synthesis when cultured with 10% fetal bovine serum (FBS), while 13(R)-HODE increased cell growth and DNA synthesis in the absence of FBS [1].

Cell Proliferation DNA Synthesis Apoptosis Colorectal Cancer Enantiomer

Selective Inhibition of Tumor Cell Adhesion: 13(S)-HODE vs. 13(R)-HODE, 9(S)-HODE, and 13-OXO-ODE

The ability to inhibit tumor cell adhesion to the endothelium, a critical step in metastasis, is unique to 13(S)-HODE among related compounds. A study using B16a melanoma cells showed that pretreatment with 13(S)-HODE inhibited the enhanced adhesion induced by 12(S)-HETE. In contrast, pretreatment with the enantiomer 13(R)-HODE, the regioisomer 9(S)-HODE, or the oxidized derivative 13-OXO-ODE had no inhibitory effect [1].

Cancer Metastasis Cell Adhesion Endothelium Integrin Lipid Mediator

In Vivo Modulation of Experimental Metastasis: 13(S)-HODE vs. 13(R)-HODE and Other Analogs

The differential effects of HODE enantiomers extend to in vivo models of metastasis. Intravenous injection of 12(S)-HETE-treated tumor cells increased lung colonization in mice. This pro-metastatic effect was specifically inhibited by co-treatment with 13(S)-HODE but was unaffected by 13(R)-HODE, 9(S)-HODE, or 13-OXO-ODE [1]. Furthermore, 13(S)-HODE alone decreased lung colonization by highly metastatic (HM) B16a cells [1].

In Vivo Metastasis Lung Colonization Cancer Experimental Model

Disease-Associated Enantiomeric Shift: 13(S)-HODE Predominance in Untreated Psoriasis

Analysis of psoriatic skin scales using enantioselective HPLC-MS revealed a distinct disease-associated enantiomeric signature. While the distribution of 12-HETE and 9-HODE enantiomers showed no significant differences between patient groups, samples from untreated psoriatic patients exhibited a significantly higher predominance of the (S)-enantiomer (13(S)-HODE) compared to samples from patients undergoing systemic treatment [1].

Psoriasis Biomarker Enantioselective Analysis Inflammation Skin Disease

Induction of Mitochondrial Dysfunction and Airway Injury In Vivo

The (S)-enantiomer of 13-HODE has been shown to induce specific pathological effects not attributed to its (R)-counterpart. In a mouse model, intranasal administration of 13(S)-HODE at a dose of 0-0.6 mg per mouse once daily for 3 consecutive days caused mitochondrial dysfunction and airway epithelial injury [1]. This was associated with severe airway obstruction, lung remodeling, and airway neutrophilia [1].

Asthma Mitochondrial Dysfunction Airway Epithelium In Vivo Inflammation

(S)-Coriolic Acid (CAS 18104-45-5): Recommended Applications Based on Quantitative Evidence


Investigating PPARγ and PPARδ Biology in Cancer

Researchers studying the role of PPARγ and PPARδ in colorectal and other cancers will require (S)-Coriolic acid to activate these pathways. As demonstrated in Section 3, 13(S)-HODE is an enantiomer-specific ligand for PPARγ, a property not shared by 13(R)-HODE [1]. It also binds to and down-regulates PPARδ to induce apoptosis in colorectal cancer cells [2]. Using the pure (S)-enantiomer ensures that any observed effects on cell proliferation, apoptosis, or downstream gene expression are due to the intended nuclear receptor signaling and not confounded by the opposing activities of the (R)-form.

Modeling the Anti-Metastatic Axis of the 15-LOX-1 Pathway

Studies focused on the anti-tumorigenic effects of 15-LOX-1 will find that the enzyme's primary product, 13(S)-HODE, is the essential mediator of these effects. The quantitative evidence confirms that only (S)-Coriolic acid inhibits tumor cell adhesion to endothelium and reduces in vivo lung colonization, whereas the (R)-enantiomer and other related HODEs are ineffective [1]. This makes (S)-Coriolic acid an indispensable tool for dissecting the 15-LOX-1 / 13(S)-HODE signaling axis in cancer metastasis and angiogenesis models.

Developing Biomarker Assays for Inflammatory Skin Disease

Investigators developing or validating LC-MS/MS methods for oxylipin biomarkers in psoriasis should prioritize the inclusion of pure 13(S)-HODE as a quantitative standard. Enantioselective analysis of psoriatic skin scales has shown that 13(S)-HODE is the predominant enantiomer in untreated patients, with its relative abundance decreasing upon systemic treatment [1]. Using a racemic standard would mask this biologically and clinically relevant shift, highlighting the need for the pure (S)-enantiomer to establish accurate and meaningful baseline measurements.

Preclinical Modeling of Severe Asthma and Airway Injury

Researchers aiming to model the epithelial injury and mitochondrial dysfunction observed in severe asthma can use (S)-Coriolic acid to induce key pathological features in vivo. As documented, intranasal administration of 13(S)-HODE in mice at a dose of 0-0.6 mg/day for 3 days leads to mitochondrial dysfunction, airway epithelial apoptosis, lung remodeling, and neutrophilia [1][2]. This provides a specific, quantitative phenotype for studying disease mechanisms and testing potential therapeutic interventions targeting lipid mediator-induced airway injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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